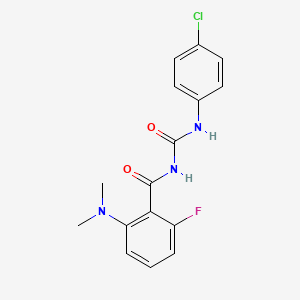
Clanfenur
Overview
Description
Clanfenur is a substituted benzoylphenylurea, an analogue of the pesticide fenfluramide, with potential antineoplastic activity. It can bind to the colchicine-binding site on β-tubulin, inhibit microtubule polymerization, and thus prevent tumor cell replication . This compound is characterized by its molecular formula C16H15ClFN3O2 and is known for its investigational use in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clanfenur is synthesized through a series of chemical reactions involving substituted benzoylphenylureas. The bulk drug is characterized by its nuclear magnetic resonance, mass spectrometry, infrared, and ultraviolet spectra . The preparation involves solubilizing this compound in a Cremophor EL/ethanol (1:1, w/v) solution at a concentration of 15 mg/mL, which can be simultaneously infused with 5% dextrose infusion fluid .
Industrial Production Methods: Industrial production of this compound involves the use of a two-pump infusion system for intravenous administration due to its poor solubility in aqueous solutions . Accelerated stability testing has shown that this compound in the Cremophor EL/ethanol formulation has a shelf life of 3.5 years at 4°C and 4 months at 25°C .
Chemical Reactions Analysis
Types of Reactions: Clanfenur undergoes various chemical reactions, including degradation in different pH environments. The pH-log k (obs) degradation profile shows maximum stability in the pH region 4-5 . At pH 7, the half-life is calculated to be 141 years at 4°C and 9.5 years at 25°C .
Common Reagents and Conditions: The degradation of this compound involves the use of reversed-phase high-performance liquid chromatography (RP-HPLC) to analyze the reaction products . The degradation products identified include p-chloroaniline, p-chlorophenylurea, and 2-fluoro-6-dimethylaminobenzamide .
Major Products Formed: The major products formed from the degradation of this compound are p-chloroaniline, p-chlorophenylurea, and 2-fluoro-6-dimethylaminobenzamide .
Scientific Research Applications
Clanfenur has shown both in vitro and in vivo antitumor activity . It is used in scientific research for its potential to inhibit tumor cell replication by binding to the colchicine-binding site on β-tubulin . This compound is also studied for its chemical stability and degradation under various conditions . Its applications extend to the fields of chemistry, biology, medicine, and industry, particularly in cancer research and treatment .
Mechanism of Action
Clanfenur exerts its effects by binding to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization, and preventing tumor cell replication . This mechanism disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets involved include β-tubulin and the pathways associated with microtubule dynamics .
Comparison with Similar Compounds
- Diflubenzuron
- Fenfluramide
Comparison: Clanfenur and Diflubenzuron belong to a group of compounds called Benzoylphenylureas (BPUs), which regulate cell growth in insects and inhibit the growth of certain tumors . Unlike Diflubenzuron, which is primarily used as a pesticide, this compound has potential antineoplastic activity and is studied for its use in cancer treatment . Fenfluramide, another analogue, is also a pesticide but lacks the antitumor properties of this compound .
This compound’s uniqueness lies in its ability to bind to the colchicine-binding site on β-tubulin, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
N-[(4-chlorophenyl)carbamoyl]-2-(dimethylamino)-6-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c1-21(2)13-5-3-4-12(18)14(13)15(22)20-16(23)19-11-8-6-10(17)7-9-11/h3-9H,1-2H3,(H2,19,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLPZQAEBMZCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965487 | |
| Record name | N-[(4-Chlorophenyl)carbamoyl]-2-(dimethylamino)-6-fluorobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51213-99-1 | |
| Record name | Clanfenur [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051213991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(4-Chlorophenyl)carbamoyl]-2-(dimethylamino)-6-fluorobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLANFENUR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAM54NKT1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


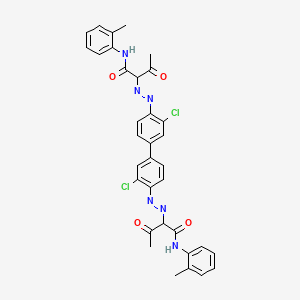


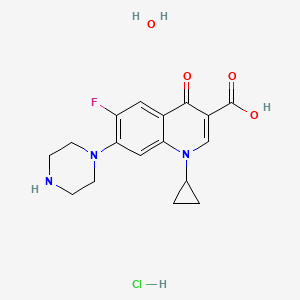
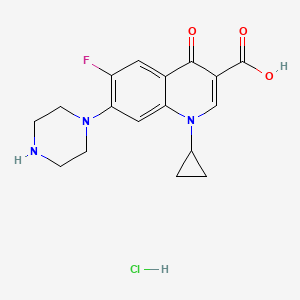



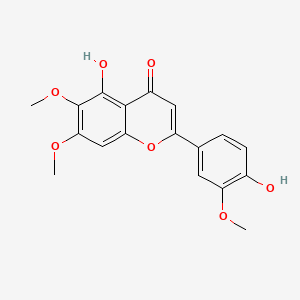




![benzyl N-[(1R)-1-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-[(2R)-2-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-phenylmethoxycarbonylamino-ethyl]disulfanyl-ethyl]carbamate dihydrochloride](/img/structure/B1669092.png)
